9,10-Anthracenedicarboxylic acid
Overview
Description
9,10-Anthracenedicarboxylic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon, where carboxylic acid groups are attached at the 9th and 10th positions of the anthracene core. This compound serves as a versatile building block in the synthesis of various metal-organic frameworks (MOFs), coordination complexes, and organic electronics due to its planar structure and ability to engage in π-π interactions and hydrogen bonding .
Synthesis Analysis
The synthesis of 9,10-anthracenedicarboxylic acid derivatives and related compounds has been explored in several studies. For instance, derivatives of 9,10-diphenylanthracene-2,3-dicarboxylic acid were synthesized using the Diels-Alder reaction followed by aromatization . Additionally, 9,10-anthracene dicarboxylate bridged complexes with metal units have been obtained from reactions with [M2(O2CtBu)4] in toluene . The synthesis of 9,10-anthracene methylene bis(methylene-sulfur-acetic acid) has also been reported, showcasing its potential for selective metal ion recognition .
Molecular Structure Analysis
The molecular structure of 9,10-anthracenedicarboxylic acid derivatives has been characterized using various techniques such as X-ray diffraction, which reveals that the anthracene core is almost planar . The carboxyl group plane makes a significant dihedral angle with the anthracene core plane, which can influence the compound's intermolecular interactions and solid-state properties . In metal complexes, the plane of the anthracene is twisted with respect to its carboxylate units, affecting the electronic structure and spectral properties .
Chemical Reactions Analysis
9,10-Anthracenedicarboxylic acid and its derivatives participate in a range of chemical reactions. For example, the photocatalytic oxygenation of anthracenes with dioxygen has been studied, leading to the formation of oxygenation products such as epidioxyanthracenes . The acid-catalyzed rearrangement of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols to yield 10,10'-diaryl-9-anthrones has also been observed, which is a rare type of rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,10-anthracenedicarboxylic acid derivatives are influenced by their molecular structure. The luminescence properties of europium complexes with anthracene-9-carboxylic acid have been investigated, showing efficient luminescence in certain solvents . The co-crystals of 9,9'-bianthracene-10,10'-dicarboxylic acid with linear bidentate basic ligand molecules exhibit interesting properties such as the ability to be exfoliated by water . The electronic absorption spectra and electrochemical measurements of dicarboxylate bridged complexes provide insights into their electronic structures and redox behavior .
Scientific Research Applications
OLED Applications
9,10-Anthracenedicarboxylic acid derivatives, such as 9,10-diaryl anthracenes, have shown promise in organic electroluminescence, particularly for organic light-emitting diodes (OLEDs). They offer high thermal stability, electrochemical reversibility, and a wide band gap. These properties make them suitable as host and hole-transporting materials, especially for blue OLEDs. The UV/fluorescence solution spectra of certain derivatives exhibit strong emissions, suggesting their potential for OLED applications (Sarsah et al., 2013).
Gas Adsorption
A metal-organic framework based on 9,10-anthracenedicarboxylate (PCN-13) has been synthesized and shows selective adsorption of oxygen and hydrogen over nitrogen and carbon monoxide. This indicates potential applications in gas separation and storage (Ma et al., 2007).
Photomechanical Materials
Fluorinated derivatives of 9-anthracene carboxylic acid, which exhibit reversible photomechanical response in crystal form, have been synthesized. These derivatives vary in their photomechanical properties, with some showing rapid recovery times, suggesting potential applications in photomechanical materials (Zhu et al., 2014).
Complexes with Metal Units
9,10-Anthracenedicarboxylate has been used to bridge complexes with quadruply bonded dimetal units. These complexes exhibit unique electronic absorption spectra and electrochemical properties, suggesting potential applications in electronic and photonic devices (Byrnes et al., 2004).
Polymers and Derivatives
Attempts to modify poly(9,10-anthrylene) via incorporation of intermediate links in the 9 and 10 positions have led to the development of various derivatives, such as polyesters and polyanhydrides, with distinct thermal and solubility properties. This research enhances the understanding of poly(9,10-anthrylene) derivatives and their potential applications (Hinterhofer, 1980).
Crystal Structures for Photomechanical Applications
The structure, photophysics, and photomechanical response of a family of anthracene carboxylic acid derivatives have been explored. This research aids in finding materials with improved photomechanical properties, which can be utilized in various applications like sensors and actuators (Zhu et al., 2011).
Chemical Synthesis and Reactions
9,10-Anthracenedicarboxylic acid derivatives have been used in the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes, offering a route to synthesize such pentacyclic systems. This has implications for the synthesis of complex organic molecules (Gao et al., 2006).
Safety And Hazards
Future Directions
The future directions of 9,10-Anthracenedicarboxylic acid research involve finding materials that have comparable or improved photomechanical properties . Balancing factors such as electronic relaxation, steric interactions, and crystal packing present a challenge for engineering photoactive solid-state materials based on molecular crystals .
properties
IUPAC Name |
anthracene-9,10-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFGHPKPHFUHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410925 | |
Record name | 9,10-Anthracenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedicarboxylic acid | |
CAS RN |
73016-08-7 | |
Record name | 9,10-Anthracenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73016-08-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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